molecular formula C7H13ClS B1603230 [(Chloromethyl)sulfanyl]cyclohexane CAS No. 68483-71-6

[(Chloromethyl)sulfanyl]cyclohexane

Cat. No. B1603230
CAS RN: 68483-71-6
M. Wt: 164.7 g/mol
InChI Key: UAWFPBICPLHLCY-UHFFFAOYSA-N
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Description

“[(Chloromethyl)sulfanyl]cyclohexane” is a chemical compound with a linear formula of C7H13ClO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “[(Chloromethyl)sulfanyl]cyclohexane” is based on the cyclohexane ring, a closed-ring cyclic organic compound with six carbon atoms . The cyclohexane ring is a part of the compound’s linear formula C7H13ClO2S .


Chemical Reactions Analysis

While specific chemical reactions involving “[(Chloromethyl)sulfanyl]cyclohexane” are not detailed in the available resources, cyclohexane rings can undergo E2 elimination reactions . These reactions require an anti-periplanar arrangement of atoms, which is particularly important in cyclohexane rings .

Safety And Hazards

Sigma-Aldrich provides “[(Chloromethyl)sulfanyl]cyclohexane” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

chloromethylsulfanylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClS/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWFPBICPLHLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601773
Record name [(Chloromethyl)sulfanyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Chloromethyl)sulfanyl]cyclohexane

CAS RN

68483-71-6
Record name [(Chloromethyl)sulfanyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1 L four necked flask equipped with a nitrogen supply tube, a stirrer and a thermometer, 12.1 g of paraformaldehyde and 60 g of toluene were mixed and stirred, and then 120 mL of concentrated hydrochloric acid was added thereto. Thereafter, the reaction solution was heated to 40° C., and 60 g of a toluene solution containing 35.4 g of cyclohexanethiol was added over a period of 20 minutes. After completion of the dropwise addition, the reaction solution was stirred while maintaining it at 50° C. After confirming the completion of the reaction by TLC, the water phase was discharged, and the organic phase was made alkaline with a saturated sodium carbonate aqueous solution to obtain a toluene solution of chloromethylcyclohexylsulfide.
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
35.4 g
Type
reactant
Reaction Step Seven
Quantity
60 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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